molecular formula C24H22N4O4S2 B2824822 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886919-44-4

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2824822
CAS No.: 886919-44-4
M. Wt: 494.58
InChI Key: UGVZXJFWXNGGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
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Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex heterocyclic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide core linked to a 1,3,4-oxadiazole moiety and a sulfamoyl group. This unique structure is believed to contribute to its biological efficacy.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds containing the 1,3,4-oxadiazol-2-one structure. For instance, a related compound (A14) demonstrated significant antibacterial effects against multidrug-resistant strains such as MRSA and VRSA. The mechanism involves targeting the bacterial division protein FtsZ, which is crucial for cell division .

CompoundActivityTargetReference
A14AntibacterialFtsZ

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of FtsZ : Disruption of bacterial cell division.
  • Interference with metabolic pathways : Potential inhibition of key enzymes involved in bacterial metabolism.

Study 1: Efficacy Against MRSA

A study assessed the efficacy of various oxadiazole derivatives against MRSA. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ciprofloxacin and linezolid. This suggests a promising alternative for treating infections caused by resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of oxadiazole derivatives revealed that modifications in the benzamide and sulfamoyl groups significantly influenced antibacterial potency. The presence of electron-donating groups enhanced activity against Gram-positive bacteria .

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish safety for clinical use.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c1-28(16-17-6-4-3-5-7-17)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(32-24)19-8-12-20(33-2)13-9-19/h3-15H,16H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVZXJFWXNGGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.